N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine
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Overview
Description
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine is a complex organic compound that features a piperidine ring substituted with a methoxyphenyl sulfonyl group and a beta-alanine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the methoxyphenyl sulfonyl group. The final step involves the coupling of the piperidine derivative with beta-alanine under specific reaction conditions, such as the use of coupling reagents like carbodiimides and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group would yield phenolic derivatives, while reduction of the sulfonyl group would yield sulfides.
Scientific Research Applications
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine involves its interaction with specific molecular targets. The methoxyphenyl sulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring and beta-alanine moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-leucine
- N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-phenylalanine
Uniqueness
N-({1-[(4-methoxyphenyl)sulfonyl]piperidin-3-yl}carbonyl)-beta-alanine is unique due to its specific substitution pattern on the piperidine ring and the presence of the beta-alanine moiety. This unique structure may confer distinct biological and chemical properties compared to similar compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
3-[[1-(4-methoxyphenyl)sulfonylpiperidine-3-carbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-24-13-4-6-14(7-5-13)25(22,23)18-10-2-3-12(11-18)16(21)17-9-8-15(19)20/h4-7,12H,2-3,8-11H2,1H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBXBIDTOFOEDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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